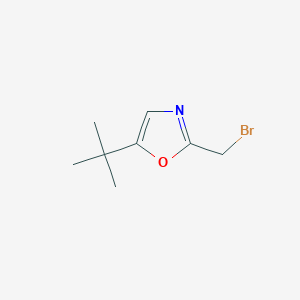

2-bromo-6,7-dichloro-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S .Molecular Structure Analysis

The molecular structure of 2-bromo-6,7-dichloro-1,3-benzothiazole is characterized by the presence of a benzothiazole ring, which is a nitrogen-containing heterocyclic compound.Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes in a process that involves an in situ-generated disulfide photosensitizing molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 97-98 °C and a density of 1.933±0.06 g/cm3 .Aplicaciones Científicas De Investigación

2-Br-6,7-Cl-1,3-BT has been studied for its potential applications in various scientific fields. It has been used as a corrosion inhibitor in metal surfaces, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. It has also been studied for its potential use as an anti-fungal agent, as a dye, and as a pharmaceutical intermediate.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential enzymes, thereby exerting their antibacterial effects .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with several biochemical pathways, leading to the inhibition of bacterial growth .

Result of Action

Benzothiazole derivatives are known to exert antibacterial effects by inhibiting essential enzymes, thereby disrupting bacterial growth .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Br-6,7-Cl-1,3-BT has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It is also nontoxic and has a low cost, making it a suitable reagent for a variety of experiments. However, it is important to note that it is also a strong oxidizing agent and should be handled with care.

Direcciones Futuras

Given the potential applications of 2-Br-6,7-Cl-1,3-BT, there are a number of potential future directions for research. These include further investigation into its mechanism of action, its biochemical and physiological effects, its potential use as an anti-fungal agent, and its potential use as a pharmaceutical intermediate. Additionally, further studies could be conducted to explore its potential use as a corrosion inhibitor, a catalyst in organic synthesis, and a dye.

Métodos De Síntesis

2-Br-6,7-Cl-1,3-BT can be synthesized using a method known as the Grignard reaction. In this method, a bromo-chloro-benzothiazole is reacted with a Grignard reagent, such as magnesium bromide, to form the desired compound. The reaction is carried out in an inert atmosphere and requires the use of a solvent, such as ethyl ether. The reaction time can vary depending on the desired yield of the product.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6,7-dichloro-1,3-benzothiazole involves the bromination of 6,7-dichloro-1,3-benzothiazole using bromine in the presence of a catalyst.", "Starting Materials": [ "6,7-dichloro-1,3-benzothiazole", "Bromine", "Catalyst (such as iron or aluminum bromide)", "Solvent (such as chloroform or carbon tetrachloride)" ], "Reaction": [ "Dissolve 6,7-dichloro-1,3-benzothiazole in a solvent such as chloroform or carbon tetrachloride.", "Add a catalytic amount of a catalyst such as iron or aluminum bromide to the solution.", "Slowly add bromine to the solution while stirring.", "Heat the solution to reflux for several hours.", "Cool the solution and filter the precipitated product.", "Wash the product with a solvent such as diethyl ether or ethanol.", "Dry the product under vacuum to obtain 2-bromo-6,7-dichloro-1,3-benzothiazole." ] } | |

Número CAS |

1188247-19-9 |

Fórmula molecular |

C7H2BrCl2NS |

Peso molecular |

283 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.